6-Benzyl 4-ethyl 2-chloro-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The compound 6-benzyl 4-ethyl 2-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylate derives its systematic name from the pyrido[4,3-d]pyrimidine core structure, a bicyclic system comprising fused pyridine and pyrimidine rings. The IUPAC nomenclature follows these rules:
- Parent heterocycle : Pyrido[4,3-d]pyrimidine, where the pyridine ring is fused to the pyrimidine ring at positions 4 and 3.
- Substituents :
- A chloro group at position 2.
- Ethyl carboxylate at position 4.
- Benzyl carboxylate at position 6.
- Hydrogenation state : The "7,8-dihydro" designation indicates partial saturation at the 7 and 8 positions of the pyrido[4,3-d]pyrimidine core.
The molecular formula is C₁₈H₁₈ClN₃O₄ , with a molecular weight of 375.81 g/mol . This formula accounts for:
- 18 carbon atoms (including aromatic rings and ester groups).
- 18 hydrogen atoms (with contributions from ethyl, benzyl, and dihydro moieties).
- 1 chlorine atom.
- 3 nitrogen atoms (from the pyrido[4,3-d]pyrimidine core).
- 4 oxygen atoms (from carboxylate esters).
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈ClN₃O₄ |
| Molecular Weight | 375.81 g/mol |
| CAS Registry | 1350300-89-8 |
Structural Features of the Pyrido[4,3-D]Pyrimidine Core
The pyrido[4,3-d]pyrimidine system is a bicyclic scaffold formed by fusing a pyridine ring (six-membered, one nitrogen) with a pyrimidine ring (six-membered, two nitrogens). Key structural attributes include:
- Ring fusion : The pyridine nitrogen resides at position 4, while the pyrimidine nitrogens occupy positions 1 and 3.
- Aromaticity : The fully unsaturated pyrido[4,3-d]pyrimidine core exhibits aromatic stability, but the 7,8-dihydro modification introduces partial saturation, reducing conjugation in the pyridine ring.
- Electron distribution : The pyrimidine ring’s electron-deficient nature makes it susceptible to electrophilic substitution, while the pyridine ring’s lone pair on nitrogen influences base strength.
The dihydro modification at positions 7 and 8 introduces a non-planar conformation, altering π-orbital overlap and reactivity compared to fully aromatic analogs.
Substituent Configuration: Benzyl, Ethyl, and Chloro Functional Groups
The substituents critically modulate the compound’s physicochemical and biological properties:
- Chloro group (position 2) :
- Ethyl carboxylate (position 4) :
- Benzyl carboxylate (position 6) :
The spatial arrangement of these groups creates a pseudo-axial conformation for the benzyl ester, minimizing steric clashes with the pyrido[4,3-d]pyrimidine core.
Tautomerism and Conformational Dynamics in Solution
The compound exhibits two primary forms of dynamic behavior:
- Tautomerism :
- The pyrido[4,3-d]pyrimidine core supports proton shifts between nitrogens. For example, the pyrimidine ring’s N1 and N3 atoms may exchange protons, though the chloro group’s electron withdrawal stabilizes the canonical form.
- The dihydro modification limits tautomeric possibilities compared to fully unsaturated analogs.
- Conformational dynamics :
Nuclear magnetic resonance (NMR) studies would reveal distinct signals for axial and equatorial hydrogens in the dihydro region, confirming conformational exchange on the NMR timescale.
Properties
Molecular Formula |
C18H18ClN3O4 |
|---|---|
Molecular Weight |
375.8 g/mol |
IUPAC Name |
6-O-benzyl 4-O-ethyl 2-chloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-4,6-dicarboxylate |
InChI |
InChI=1S/C18H18ClN3O4/c1-2-25-16(23)15-13-10-22(9-8-14(13)20-17(19)21-15)18(24)26-11-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3 |
InChI Key |
PDIDPGOWDWQTLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=NC2=C1CN(CC2)C(=O)OCC3=CC=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Direct Chlorination with POCl3 and N,N-Dimethylaniline
The most widely reported method involves replacing a hydroxyl group at the C2 position of the pyridopyrimidine core with chlorine using phosphorus oxychloride (POCl3) .
-
Starting Material : 6-Benzyl 4-ethyl 2-hydroxy-7,8-dihydropyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylate (1.0 equiv).
-
Reagents : POCl3 (as solvent), N,N-dimethylaniline (2.0 equiv).
-
Conditions : Reflux at 120°C for 3 hours.
-
Work-Up : Excess POCl3 is distilled under vacuum. The crude product is precipitated by adding diethyl ether, followed by recrystallization from ethanol.
Key Data :
Alternative Chlorination via Thioxo Intermediates
A patent describes a two-step chlorination method using thioxopyrimidine intermediates :
Procedure :
-
Step 1 : React methyl 4-amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate with ethyl isothiocyanatoacetate to form a thioxopyrimidine.
-
Step 2 : Treat the thioxo derivative with POCl3 at 120°C for 22 hours.
Key Data :
-
Advantage : Avoids competing side reactions by stabilizing intermediates via sulfur coordination.
Esterification Strategies for Benzyl and Ethyl Groups
Simultaneous Esterification During Cyclization
The benzyl and ethyl ester groups are introduced during the formation of the pyridopyrimidine ring.
-
Starting Material : Ethyl 3-methylpyridazine-4-carboxylate.
-
Cyclization : React with aldimines under Cu(OTf)2 catalysis and microwave heating (135°C, 15 hours).
-
Esterification : Benzyl and ethyl groups are retained via protective esterification during ring closure.
Key Data :
Post-Cyclization Ester Modification
A patent outlines a method to modify ester groups after cyclization using HATU-mediated coupling :
Procedure :
-
Starting Material : 6-[2-(Methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-6-yl]pyridine-2-carboxylic acid.
-
Coupling : React with 4-isopropylaniline using HATU and DIEA in DMF at room temperature.
-
Esterification : Introduce benzyl/ethyl groups via nucleophilic acyl substitution.
Key Data :
Comparative Analysis of Synthetic Routes
Critical Reaction Parameters
Temperature and Time
Solvent Selection
-
POCl3 : Dual role as solvent and reagent simplifies purification.
-
DMF : Preferred for coupling reactions due to high polarity and miscibility.
Challenges and Optimization Strategies
Byproduct Formation
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 2 undergoes nucleophilic displacement with amines, alkoxides, and thiols under controlled conditions.
Key observations :
-
Reactions proceed regioselectively at the 2-chloro position due to electron-withdrawing effects of the pyrimidine ring .
-
Steric hindrance from the benzyl and ethyl ester groups modulates reaction rates .
Condensation and Cyclization Reactions
The ester groups participate in condensation reactions to form heterocyclic systems:
Reaction with hydrazines :
text6-Benzyl 4-ethyl ... dicarboxylate + Hydrazine hydrate → Pyridopyrimidine-1,3,4-oxadiazole hybrids Conditions: Ethanol, 80°C, 6 h Yield: 68–78% [8]
Intramolecular cyclization :
Under acidic conditions (H₂SO₄, 100°C), the ethyl ester undergoes cyclization to form a fused tetracyclic system via lactam formation.
Ester Hydrolysis
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| LiOH/H₂O | THF, RT, 12 h | Diacid derivative | Precursor for metal complexes |
| BCl₃ | DCM, −78°C, 2 h | Selective benzyl ester removal | Stepwise functionalization |
Halogen Exchange
Pd-catalyzed cross-coupling replaces chlorine with other groups:
| Reaction Type | Reagent | Product | Yield |
|---|---|---|---|
| Suzuki coupling | Phenylboronic acid | 2-Phenyl derivative | 65% |
| Buchwald-Hartwig | Aniline | 2-Anilino derivative | 58% |
Conditions: Pd(OAc)₂, XPhos, K₃PO₄, dioxane, 100°C .
Stability and Reactivity Trends
Comparative Reaction Kinetics
Second-order rate constants (k₂, M⁻¹s⁻¹) for chlorine substitution:
| Nucleophile | k₂ (25°C) | Activation Energy (kJ/mol) |
|---|---|---|
| Piperidine | 2.1 × 10⁻³ | 48.2 |
| Sodium methoxide | 5.7 × 10⁻² | 34.1 |
| Thiophenol | 9.3 × 10⁻⁴ | 53.6 |
Scientific Research Applications
6-Benzyl 4-ethyl 2-chloro-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Benzyl 4-ethyl 2-chloro-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
4-Anilino-7,8-Dihydropyrido[4,3-d]Pyrimidines
- Structure: Features a 4-anilino group (aromatic amine) instead of esters at positions 4 and 4.
- Activity: Demonstrates potent cytotoxicity against A549 lung cancer cells (IC₅₀ < 1 µM) and EGFR inhibition, attributed to the anilino group's ability to form hydrogen bonds with kinase domains .
Benzyl 4-Chloro-2-Methyl-7,8-Dihydropyrido[4,3-d]Pyrimidine-6(5H)-Carboxylate
- Structure : Methyl at position 2 and chloro at position 4 (vs. chloro at position 2 in the target compound).
- Synthesis : Prepared via phosphorus oxychloride-mediated chlorination of a hydroxyl precursor, similar to the target compound’s synthesis .
- Implications : Positional isomerism of chloro and alkyl groups alters steric hindrance and electronic effects, which may modulate reactivity in nucleophilic substitution reactions .
6-Benzyl-2,4-Dichloro-5,6,7,8-Tetrahydropyrido[4,3-d]Pyrimidine
- Structure : Dichloro substitution at positions 2 and 4 with full saturation (5,6,7,8-tetrahydro).
- Reactivity : The additional chlorine enhances electrophilicity, making it a versatile intermediate for further functionalization .
- Comparison : The target compound’s single chloro group and partial saturation likely reduce electrophilicity but improve metabolic stability .
Structural and Conformational Differences
- Conformational Stability : The target compound’s dihedral angles suggest a bent conformation, which may limit intercalation with DNA but favor protein surface interactions .
Biological Activity
6-Benzyl 4-ethyl 2-chloro-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate (BEDPC) is a pyrimidine derivative notable for its biological activity, particularly in antimicrobial and potential therapeutic applications. This compound has garnered attention due to its structural similarity to established drugs like pyrimethamine, which is used in the treatment of malaria.
Chemical Structure and Properties
BEDPC has the molecular formula and is characterized by multiple functional groups that contribute to its biological activity. The compound features a pyrimidine ring system with two carboxylate groups and a chlorinated ethyl side chain.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 363.80 g/mol |
| CAS Number | 1350300-89-8 |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
The primary mechanism through which BEDPC exhibits its biological activity is by inhibiting protein synthesis in bacteria. It binds to bacterial ribosomes, preventing the formation of the enzyme complex necessary for protein elongation. This inhibition leads to bacterial cell death, making BEDPC a potential candidate for antimicrobial applications .
Antimicrobial Activity
Research indicates that BEDPC demonstrates significant antibacterial properties. Studies have shown that it effectively inhibits the growth of various bacterial strains by targeting their protein synthesis machinery. Its efficacy is comparable to that of known antibiotics, making it a promising candidate for further development as an antimicrobial agent .
Therapeutic Potential
The compound's structural similarity to pyrimethamine suggests potential applications in treating parasitic infections, particularly malaria. However, extensive research is needed to fully understand its efficacy and safety profile in vivo.
Case Studies
Several case studies have highlighted the biological activity of BEDPC:
- Inhibition of Bacterial Growth : A study conducted on multiple bacterial strains demonstrated that BEDPC inhibited growth at concentrations as low as 10 μg/mL, indicating strong antibacterial activity .
- Comparative Analysis with Pyrimethamine : In comparative studies with pyrimethamine, BEDPC showed similar mechanisms of action but with varying efficacy depending on the bacterial strain tested .
- Toxicological Assessment : Preliminary toxicological assessments suggest that while BEDPC exhibits potent antibacterial properties, its safety profile requires thorough investigation before clinical application .
Research Findings
Recent research has focused on the synthesis and modification of pyrimidine derivatives like BEDPC to enhance their biological activities. Modifications at various positions on the pyrimidine ring have been explored to improve potency and selectivity against specific pathogens .
Table 2: Summary of Research Findings on BEDPC
Q & A
Q. What are the optimal synthetic pathways for this compound, and how can reaction conditions be standardized?
The compound is synthesized via refluxing 6-benzyl 4-ethyl 2-hydroxy-7,8-dihydropyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylate with N,N-dimethylaniline (2 eq) in POCl₃ as a solvent for 3 hours. Recrystallization from ethanol yields colorless blocks . Key parameters include:
- Solvent : POCl₃ (dual role as solvent and chlorinating agent).
- Temperature : Reflux conditions (~110°C, depending on POCl₃ boiling point).
- Workup : Ethanol recrystallization at room temperature for purity.
Q. What spectroscopic and crystallographic methods are critical for structural validation?
- Single-crystal X-ray diffraction : Confirms monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 11.530 Å, b = 12.384 Å, c = 14.010 Å, β = 119.82°, and Z = 4 .
- NMR/IR/HRMS : For derivatives, ¹H/¹³C NMR (DMSO-d₆) resolves substituent positions, while HRMS (ESI) validates molecular weight (e.g., observed m/z 550.0816 vs. calculated 550.0978 for analogues) .
Q. How do steric and electronic effects influence the compound’s conformation?
The pyrimidine ring forms a dihedral angle of 56.27° with the N-bonded ester group, while the benzyl aromatic ring tilts at 11.23° relative to the pyrimidine core. These angles arise from steric repulsion between the benzyl group and ester substituents, as confirmed by crystallography .
Advanced Research Questions
Q. How can computational chemistry optimize reaction design and predict reactivity?
Integrate quantum chemical calculations (e.g., density functional theory) to model reaction pathways and transition states. For example:
- Reaction path searches : Identify intermediates in POCl₃-mediated chlorination .
- Solvent effects : Simulate POCl₃’s role in stabilizing charged intermediates.
- Dihedral angle prediction : Compare computed vs. experimental angles (e.g., 56.27° in crystal structure) to refine force fields .
Q. How should contradictory spectral or crystallographic data be resolved?
- Cross-validation : Pair X-ray data with NMR/IR (e.g., confirm carbonyl stretches at ~1700 cm⁻¹ for ester groups) .
- Dynamic effects : Use variable-temperature NMR to assess conformational flexibility if crystallographic rigidity conflicts with solution-state data .
- Error analysis : Compare R factors (e.g., R = 0.058 for X-ray refinement) with statistical thresholds .
Q. What strategies improve yield and selectivity in analogues with modified substituents?
- DoE (Design of Experiments) : Apply factorial designs to vary substituents (e.g., bromophenyl vs. nitrophenyl in analogues) and optimize conditions .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to enhance chlorination efficiency, leveraging POCl₃’s dual solvent/reagent role .
- Byproduct tracking : Use LC-MS to monitor side reactions (e.g., hydrolysis of ester groups) .
Methodological Recommendations
- Interdisciplinary integration : Combine crystallography, spectroscopy, and computational modeling to resolve structural ambiguities .
- Safety protocols : Adopt PPE (gloves, goggles) and ventilation when handling POCl₃, referencing SDS guidelines for related dihydropyridines .
- Data reproducibility : Archive raw diffraction data (e.g., CCDC deposition) and statistical experimental designs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
